molecular formula C12H17ClN2 B2937354 N-(4-chlorophenyl)-1-methylpiperidin-4-amine CAS No. 36796-53-9

N-(4-chlorophenyl)-1-methylpiperidin-4-amine

Cat. No. B2937354
CAS RN: 36796-53-9
M. Wt: 224.73
InChI Key: VTAXYNRMXBENDI-UHFFFAOYSA-N
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Patent
US04560684

Procedure details

To a solution of 4-chloroaniline (4.59 g, 30×1.2 mmol) and 1-methyl-4-piperidone (3.39 g, 30 mmol) in benzene (12 ml) is added Molecular Sieve 4A (6 g), and the resultant mixture is heated under reflux over a period of 20 hours. After cooling, the reaction mixture is mixed with ether and filtered to remove the Molecular Sieve. The filtrate is concentrated in vacuo, and the residue is dissolved in 95% ethanol (50 ml). Sodium borohydride (0.6 g, 15 mmol) is added to the solution, which is stirred at room temperature over a period of 5 hours. The reaction mixture is mixed with water and the ethanol is evaporated therefrom. The aqueous residue is shaken with methylene chloride, and the methylene chloride layer is dried over anhydrous potassium carbonate and concentrated in vacuo. The residue is distilled to give crude product (5.89 g) b.p. 130°-150° C./1 mmHg. This substance is recrystallized from ether-petroleum ether to give 4 -(4-chloroanilino)-1-methylpiperidine (5.25 g) as crystals melting at 91° to 92° C. The yield is 78%.
Quantity
4.59 g
Type
reactant
Reaction Step One
Quantity
3.39 g
Type
reactant
Reaction Step One
[Compound]
Name
4A
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.6 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.[CH3:9][N:10]1[CH2:15][CH2:14][C:13](=O)[CH2:12][CH2:11]1.CCOCC.[BH4-].[Na+]>C1C=CC=CC=1.O>[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][CH:13]2[CH2:14][CH2:15][N:10]([CH3:9])[CH2:11][CH2:12]2)=[CH:4][CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
4.59 g
Type
reactant
Smiles
ClC1=CC=C(N)C=C1
Name
Quantity
3.39 g
Type
reactant
Smiles
CN1CCC(CC1)=O
Name
4A
Quantity
6 g
Type
reactant
Smiles
Name
Quantity
12 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Step Four
Name
Quantity
0.6 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at room temperature over a period of 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux over a period of 20 hours
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove the Molecular Sieve
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in 95% ethanol (50 ml)
CUSTOM
Type
CUSTOM
Details
the ethanol is evaporated
STIRRING
Type
STIRRING
Details
The aqueous residue is shaken with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the methylene chloride layer is dried over anhydrous potassium carbonate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
The residue is distilled
CUSTOM
Type
CUSTOM
Details
to give crude product (5.89 g) b.p. 130°-150° C./1 mmHg
CUSTOM
Type
CUSTOM
Details
This substance is recrystallized from ether-petroleum ether

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
ClC1=CC=C(NC2CCN(CC2)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.25 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 1946.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.